1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
Overview
Description
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is an organic compound that features a piperazine ring, a methoxyphenoxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, solvents like ethanol or methanol
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated derivatives
Scientific Research Applications
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a binding site, while the methoxyphenoxy group can enhance the compound’s affinity for its target. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
- 1-(4-Chloro-phenoxy)-3-piperazin-1-yl-propan-2-ol
- 1-(4-Nitro-phenoxy)-3-piperazin-1-yl-propan-2-ol
Uniqueness
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBUGASUBABIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCNCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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